ethyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate
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Description
Ethyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C28H32N4O5 and its molecular weight is 504.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 504.23727013 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dihydropyridine core and a phenylpiperazine moiety, which are often associated with various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Dihydropyridine Core : Implicated in calcium channel modulation and various receptor interactions.
- Phenylpiperazine Moiety : Known for its role in influencing neurotransmitter systems, particularly serotonin and dopamine pathways.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy and carbonyl groups in the structure may contribute to free radical scavenging capabilities, which are crucial for protecting cellular components from oxidative stress.
2. Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity. For instance, derivatives of dihydropyridine have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
3. Neuropharmacological Effects
The phenylpiperazine component is associated with modulation of central nervous system (CNS) activity. Compounds with this moiety have been studied for their potential in treating disorders like depression and anxiety by acting as serotonin receptor antagonists.
Case Studies
Several case studies have explored the biological implications of related compounds:
The proposed mechanisms of action for this compound include:
- Calcium Channel Modulation : The dihydropyridine structure is known to interact with calcium channels, potentially leading to vasodilation and improved blood flow.
- Serotonin Receptor Interaction : The phenylpiperazine moiety may influence serotonin receptor activity, contributing to mood regulation and anxiolytic effects.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
Properties
IUPAC Name |
ethyl 4-[[2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5/c1-3-37-28(35)21-9-11-22(12-10-21)29-27(34)20-32-19-26(36-2)25(33)17-24(32)18-30-13-15-31(16-14-30)23-7-5-4-6-8-23/h4-12,17,19H,3,13-16,18,20H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPUYNZWIQODFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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